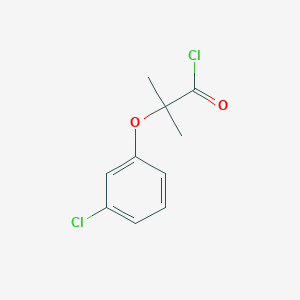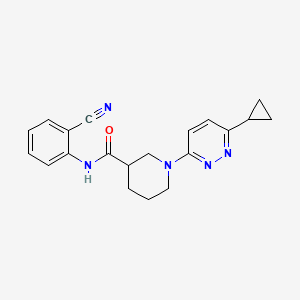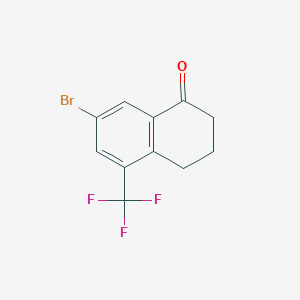
2-(3-Chlorophenoxy)-2-methylpropanoyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(3-Chlorophenoxy)-2-methylpropanoic acid” is a chemical compound with the empirical formula C10H11ClO3 . It is a solid substance and is used in laboratory chemicals .
Molecular Structure Analysis
The molecular structure of “2-(3-Chlorophenoxy)-2-methylpropanoic acid” can be represented by the SMILES string CC(C)(Oc1cccc(Cl)c1)C(O)=O . The InChI key for this compound is PZBIVIXQLIVFHJ-UHFFFAOYSA-N .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(3-Chlorophenoxy)-2-methylpropanoic acid” include a molecular weight of 214.65 . It is a solid substance .
Applications De Recherche Scientifique
Reaction Mechanisms and Synthesis Applications
One study discusses the reactivity of certain indoles with oxalyl chloride, leading to the production of glyoxyloyl chloride derivatives. Although not directly mentioning "2-(3-Chlorophenoxy)-2-methylpropanoyl chloride," the research highlights the utility of related chlorinated compounds in synthesizing glyoxylic acids and their derivatives, suggesting a potential application in the synthesis of complex organic molecules (Black, Kumar, & McConnell, 1996).
Electrochemical and Photoelectrochemical Degradation
The degradation of clofibric acid, a compound structurally related to "2-(3-Chlorophenoxy)-2-methylpropanoyl chloride," has been studied under acidic conditions using electro-Fenton and photoelectro-Fenton methods. These methods show significant mineralization of clofibric acid, indicating that similar compounds could potentially be degraded effectively using these techniques, which might be relevant for environmental remediation processes (Sirés et al., 2007).
Environmental Implications and Natural Processes
Research on methyl chloride emissions from halophyte leaf litter sheds light on the natural processes involving chlorinated compounds. While "2-(3-Chlorophenoxy)-2-methylpropanoyl chloride" is not specifically mentioned, the study's insights into how environmental conditions affect methyl chloride emissions could be relevant for understanding the environmental behavior of similar chlorinated organic compounds (Derendorp et al., 2012).
Molecular Interactions and Reactivity
The study of the electrochemical decomposition of choline chloride-based ionic liquid analogues presents insights into the reactivity and degradation pathways of chlorinated compounds in ionic liquids. This research may offer a glimpse into how "2-(3-Chlorophenoxy)-2-methylpropanoyl chloride" could interact in similar electrochemical environments, potentially leading to innovative applications in material science or electrochemical processes (Haerens et al., 2009).
Safety and Hazards
“2-(3-Chlorophenoxy)-2-methylpropanoic acid” is classified as Acute Tox. 4 Oral according to the GHS07 classification . It has a hazard statement of H302, indicating that it is harmful if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and using only outdoors or in a well-ventilated area .
Propriétés
IUPAC Name |
2-(3-chlorophenoxy)-2-methylpropanoyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl2O2/c1-10(2,9(12)13)14-8-5-3-4-7(11)6-8/h3-6H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APIFOAYYAGFCQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)Cl)OC1=CC(=CC=C1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Chlorophenoxy)-2-methylpropanoyl chloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N,6-dimethyl-2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2972252.png)
![5-(methoxymethyl)-4-{[(2-pyridinylmethyl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2972254.png)

![2-(3-{[(Tert-butoxy)carbonyl]amino}oxolan-3-yl)acetic acid](/img/structure/B2972258.png)
![2-[(2-Chlorophenyl)methylsulfanyl]-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2972259.png)
![Tert-butyl N-[2-cyclopropyl-2-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]ethyl]carbamate](/img/structure/B2972260.png)




![1-methyl-6-oxo-N-[4-(trifluoromethoxy)phenyl]pyridazine-3-carboxamide](/img/structure/B2972267.png)
![2-(3'-(3,5-Dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2972268.png)

